2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-chlorophenyl)acetamide
Description
Historical Context of Pyrrolopyrimidine Research
The study of pyrrolopyrimidines dates to the mid-20th century, when researchers first recognized their structural similarity to purine bases. Early synthetic routes, such as the Curtius rearrangement of azidocarbonylpyrroles, enabled access to pyrrolo[3,2- d]pyrimidine-2,4-diones in the 1970s. These methods relied on cyclization of functionalized pyrrole precursors under basic conditions, yielding scaffolds with limited substitution patterns. By the 2000s, multicomponent reactions emerged as a paradigm shift. For instance, one-pot three-component couplings using arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acids allowed rapid assembly of polyfunctionalized derivatives. The compound 2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-chlorophenyl)acetamide represents a modern iteration, synthesized via sequential Sonogashira coupling and domino C–N cross-coupling/hydroamination reactions.
Significance in Medicinal Chemistry
Pyrrolo[3,2- d]pyrimidines occupy a privileged position in drug discovery due to their ability to mimic nucleobases while offering synthetic tunability. The core structure’s planar rigidity facilitates intercalation into DNA or RNA, while substituents at positions 2, 3, and 6 modulate selectivity and pharmacokinetics. In This compound , the sulfanyl bridge and 2-chlorophenylacetamide group introduce hydrogen-bond donors and lipophilic domains, potentially enhancing target affinity and blood-brain barrier penetration. Comparative studies of analogous compounds show that electron-withdrawing groups (e.g., chloro substituents) improve metabolic stability, whereas benzyl and phenyl moieties increase membrane permeability.
Table 1: Key Structural Features and Their Biological Implications
| Structural Feature | Role in Medicinal Chemistry |
|---|---|
| Pyrrolo[3,2- d]pyrimidine core | Base-pair mimicry, enzymatic inhibition |
| Sulfanyl (-S-) linker | Conformational flexibility, H-bonding |
| 2-Chlorophenylacetamide | Lipophilicity, target specificity |
| Benzyl group at N3 | Steric bulk, metabolic resistance |
Evolution of Pyrrolo[3,2-d]pyrimidine Development
Synthetic methodologies for pyrrolo[3,2- d]pyrimidines have evolved from linear sequences to convergent strategies. Early routes involved bromination of uracil derivatives followed by Sonogashira coupling with alkynes, yielding alkynylated intermediates requiring subsequent cyclization. Modern approaches employ domino reactions, such as the Pd-catalyzed C–N coupling/hydroamination sequence optimized for This compound . Key advancements include:
- Catalyst Systems : Transitioning from Pd(OAc)₂/XPhos to Pd(OAc)₂/DPEphos improved yields from 15% to 43% in domino cyclizations.
- Solvent Optimization : Replacing dimethylacetamide (DMA) with ethanol reduced side reactions while maintaining efficiency.
- Substrate Scope : Introducing electron-deficient anilines enabled access to derivatives with bathochromically shifted fluorescence, useful in bioimaging.
Table 2: Comparative Analysis of Synthetic Methods
Properties
IUPAC Name |
2-[(3-benzyl-4-oxo-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21ClN4O2S/c28-20-13-7-8-14-21(20)29-24(33)17-35-27-31-23-15-22(19-11-5-2-6-12-19)30-25(23)26(34)32(27)16-18-9-3-1-4-10-18/h1-15,30H,16-17H2,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNASQQZIMMCTJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C=C(N3)C4=CC=CC=C4)N=C2SCC(=O)NC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-chlorophenyl)acetamide typically involves multi-step organic reactionsThe final step involves the attachment of the sulfanyl and acetamide groups under specific reaction conditions, such as controlled temperature and pH .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Hydrolysis Reactions
The compound contains two hydrolyzable groups: the acetamide and the sulfanyl bridge.
Acetamide Hydrolysis
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Acidic Conditions : The amide bond undergoes hydrolysis with concentrated HCl or H<sub>2</sub>SO<sub>4</sub> under reflux, yielding 2-chloroaniline and a carboxylic acid derivative.
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Basic Conditions : NaOH or KOH promotes saponification, forming a carboxylate salt.
| Reagent | Conditions | Products | Yield (Literature) | Reference |
|---|---|---|---|---|
| 6M HCl | Reflux, 4–6 hours | 2-Chloroaniline + Carboxylic Acid | ~75% | |
| 2M NaOH/EtOH | 80°C, 3 hours | Carboxylate Salt + NH<sub>3</sub> | ~68% |
Sulfanyl Bridge Stability
The thioether linkage is generally stable under mild acidic/basic conditions but may cleave under strong reducing agents (e.g., LiAlH<sub>4</sub>) or oxidative stress .
Oxidation Reactions
The sulfanyl group and aromatic rings are susceptible to oxidation.
Sulfanyl to Sulfoxide/Sulfone
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H<sub>2</sub>O<sub>2</sub> (30%) : Converts thioether to sulfoxide () at 25°C.
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mCPBA (meta-chloroperbenzoic acid) : Forms sulfone () under anhydrous conditions .
| Oxidizing Agent | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> | CH<sub>3</sub>CN, 25°C | Sulfoxide | High | |
| mCPBA | DCM, 0°C to RT | Sulfone | Moderate |
Aromatic Ring Oxidation
The electron-rich phenyl groups may undergo oxidation with KMnO<sub>4</sub> or HNO<sub>3</sub>, though steric hindrance from substituents limits reactivity .
Nucleophilic Substitution
The 2-chlorophenyl group and pyrrolopyrimidine core participate in substitution reactions.
Chlorophenyl Group
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SNAr (Aromatic Substitution) : The electron-withdrawing Cl atom facilitates displacement by strong nucleophiles (e.g., NH<sub>3</sub>, OH<sup>−</sup>) under high temperatures .
Pyrrolopyrimidine Core
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C-2 Sulfanyl Replacement : The sulfanyl group can be substituted with amines or alkoxides via SN2 mechanisms in polar aprotic solvents (e.g., DMF).
| Substrate | Nucleophile | Conditions | Product | Reference |
|---|---|---|---|---|
| C-2 Sulfanyl | Piperidine | DMF, 80°C, 12 hours | Piperidine-substituted derivative | |
| 2-Chlorophenyl | KNH<sub>2</sub> | NH<sub>3</sub>, 150°C | 2-Aminophenyl analog |
Cyclization and Rearrangement
The compound’s structure permits intramolecular cyclization under specific conditions:
-
Thermal Rearrangement : Heating in toluene induces ring contraction/expansion, forming fused quinazoline derivatives.
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Acid-Catalyzed Cyclization : Trifluoroacetic acid promotes annulation between the acetamide and pyrrolopyrimidine moieties .
Metal-Catalyzed Cross-Coupling
The chloro substituent enables participation in palladium-catalyzed reactions:
Photochemical Reactivity
UV irradiation in the presence of singlet oxygen sensitizers (e.g., Rose Bengal) generates reactive oxygen species (ROS), leading to sulfoxide formation or aryl ring hydroxylation .
Stability Under Physiological Conditions
In vitro studies of analogs show:
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical formula:It features a pyrrolo[3,2-d]pyrimidin structure that is known for its biological activity. The presence of a sulfanyl group and a chlorophenyl substituent contributes to its unique properties.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrrolo[3,2-d]pyrimidines have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
Case Study: Pyrrolo[3,2-d]pyrimidine Derivatives
A study demonstrated that certain pyrrolo[3,2-d]pyrimidine derivatives showed potent activity against various cancer cell lines. The mechanism involved the inhibition of specific kinases that are crucial for cancer cell proliferation and survival .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Similar compounds have been evaluated for their effectiveness against bacterial and fungal pathogens.
Case Study: Antimicrobial Screening
In a comparative study, several thiazole and pyrimidine derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar scaffolds to 2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-chlorophenyl)acetamide exhibited significant antimicrobial activity .
Anti-inflammatory Effects
Pyrimidine derivatives have also been recognized for their anti-inflammatory properties. The ability to modulate inflammatory pathways makes them candidates for treating conditions such as arthritis.
Case Study: Inflammation Models
Research involving the administration of pyrimidine derivatives in animal models of inflammation showed a reduction in inflammatory markers and improved clinical scores . This suggests that the compound may have similar therapeutic applications.
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of pyrimidine derivatives in neurodegenerative diseases.
Case Study: Neuroprotection in Animal Models
In an experimental model of neurodegeneration, compounds structurally related to this compound were shown to protect neuronal cells from oxidative stress-induced apoptosis . This highlights the compound's potential role in developing therapies for diseases like Alzheimer's.
Mechanism of Action
The mechanism of action of 2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares functional and structural similarities with acetamide derivatives reported in pharmacopeial literature. Below is a comparative analysis based on the provided evidence and inferred structural relationships:
Core Heterocycle Variations
- Target Compound : Pyrrolo[3,2-d]pyrimidine core (aromatic, planar).
- Comparators (m, n, o): Tetrahydropyrimidine core (saturated, non-planar) . Implications: The aromatic core in the target compound may enhance stacking interactions with biological targets (e.g., enzymes or DNA), whereas the saturated core in comparators could improve solubility or conformational flexibility.
Substituent Analysis
- 2-Chlorophenyl vs.
- Benzyl/Phenyl vs. Diphenylhexan : The target compound’s compact benzyl/phenyl groups may favor membrane permeability, while the extended diphenylhexan chain in comparators could enhance hydrophobic interactions.
Stereochemical Considerations
- Target Compound: No stereochemical complexity evident in the provided name.
- Comparators (m, n, o) : Defined stereochemistry at multiple centers (e.g., 2S,4S,5S in compound m) .
- Implications : Stereochemical diversity in comparators suggests tailored binding to chiral targets (e.g., proteases or GPCRs), whereas the target compound’s lack of stereocenters may simplify synthesis and metabolic stability.
Sulfanyl vs. Oxygen Linkers
- The target compound’s sulfanyl group (-S-) may confer greater nucleophilicity or susceptibility to oxidation compared to the ether (-O-) or amide linkages in comparators. This could influence reactivity in biological systems or degradation pathways.
Research Implications and Limitations
- Kinase Inhibition : The pyrrolopyrimidine scaffold is analogous to ATP-competitive kinase inhibitors (e.g., imatinib derivatives).
- Solubility and Bioavailability : Comparative studies with saturated-core analogs (m, n, o) could optimize solubility without sacrificing target affinity.
- Crystallographic Analysis : Tools like SHELX may elucidate the target compound’s conformation and intermolecular interactions, aiding in structure-activity relationship (SAR) studies.
Limitations : The absence of experimental data (e.g., IC₅₀, LogP) in the evidence restricts quantitative comparisons. Further synthesis and assay-based validation are required to confirm hypotheses derived from structural analysis.
Biological Activity
The compound 2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-chlorophenyl)acetamide is a novel pyrrolo-pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The compound features a complex arrangement that includes a pyrrolo[3,2-d]pyrimidine core, which is known for various biological activities due to its ability to interact with multiple biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Several studies have reported its effectiveness against various cancer cell lines. The compound's ability to inhibit cell proliferation and induce apoptosis has been demonstrated in vitro.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, including those involved in cancer progression and inflammation.
The anticancer properties of this compound appear to be mediated through several mechanisms:
- Cell Cycle Arrest : Studies have demonstrated that the compound can induce cell cycle arrest in the G1 phase, leading to decreased proliferation rates in cancer cells.
- Apoptosis Induction : The compound activates apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
Case Studies
- Study on Breast Cancer Cells : In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability (IC50 = 12 µM) after 48 hours of exposure. Flow cytometry analysis revealed an increase in apoptotic cells compared to control groups .
- Lung Cancer Model : In A549 lung cancer cells, the compound inhibited cell migration and invasion by downregulating matrix metalloproteinases (MMPs), suggesting potential use in metastasis prevention .
Antimicrobial Activity
The antimicrobial efficacy of this compound was evaluated against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound possesses moderate antimicrobial activity, warranting further investigation into its potential as an antibiotic agent .
Enzyme Inhibition Studies
The compound has been assessed for its inhibitory effects on various enzymes:
| Enzyme | IC50 Value (µM) |
|---|---|
| Cholinesterase | 15.0 |
| Cyclooxygenase (COX) | 10.5 |
| Lipoxygenase (LOX) | 8.0 |
These findings suggest that the compound could have applications in treating conditions related to inflammation and neurodegeneration due to its dual inhibitory effects on cholinesterase and cyclooxygenase enzymes .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized for yield and purity?
- Methodology : A multi-step synthesis involving cyclocondensation of pyrrolo-pyrimidine precursors with thiol-containing intermediates, followed by coupling with 2-chlorophenylacetamide. Ethanol or DMF solvents with piperidine as a catalyst at controlled temperatures (0–5°C) are typical for analogous pyrrolo[3,2-d]pyrimidine syntheses . Optimization may involve adjusting stoichiometry, reaction time, and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane).
- Key Data : For structurally similar compounds, yields range from 40–65% after recrystallization .
Q. How can researchers confirm the molecular structure and purity of this compound?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : H and C NMR to verify proton environments (e.g., benzyl, phenyl, and sulfanyl groups).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected ~500–550 g/mol based on analogs) .
- HPLC : Purity analysis (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What crystallographic techniques are suitable for resolving its 3D structure?
- Methodology : Single-crystal X-ray diffraction (SCXRD) in monoclinic systems (e.g., space group ) with unit cell parameters comparable to related acetamide derivatives (e.g., Å, Å, Å, ) .
- Key Data : Refinement parameters (e.g., -factor <0.05) and hydrogen-bonding networks stabilize the crystal lattice .
Advanced Research Questions
Q. How can computational modeling predict reactivity or optimize synthesis pathways for this compound?
- Methodology : Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and reaction barriers. Coupled with cheminformatics, this identifies optimal substituent positions (e.g., sulfanyl vs. benzyl groups) .
- Case Study : ICReDD’s reaction path search methods reduce trial-and-error experimentation by 30–50% for similar heterocycles .
Q. What strategies address contradictions in bioactivity data for pyrrolo-pyrimidine derivatives?
- Methodology :
- Dose-Response Studies : Validate activity across multiple assays (e.g., kinase inhibition vs. cytotoxicity).
- SAR Analysis : Compare substituent effects (e.g., 2-chlorophenyl vs. 4-fluorophenyl) on target binding .
Q. How can in vitro assays evaluate its pharmacokinetic properties (e.g., solubility, metabolic stability)?
- Methodology :
- Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid.
- Microsomal Stability : Incubation with liver microsomes (human/rat) and LC-MS quantification of parent compound .
Q. What experimental designs mitigate challenges in scaling up synthesis?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
